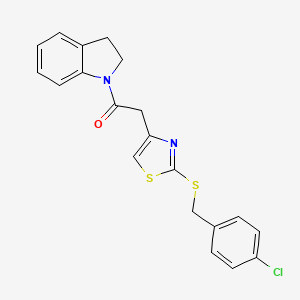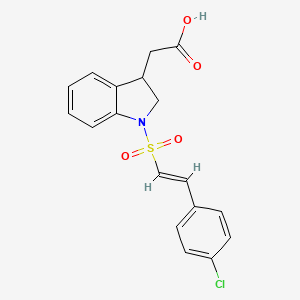![molecular formula C16H17N3O3S B2652660 2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 107951-85-9](/img/structure/B2652660.png)
2-[2-(4-methoxyphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the efficacy of various substituted hydrazinecarbothioamides in combating bacterial infections. Kaur et al. (2011) synthesized compounds from 2‐(4‐(3‐substitutedbenzoyl)‐2‐methylphenoxy)acetohydrazides and screened them for antibacterial activity, finding certain compounds to be highly effective against Gram-negative and Gram-positive bacteria, with low minimal inhibitory concentrations (Kaur et al., 2011).
Anticonvulsant Properties
Tripathi and Kumar (2013) explored the anticonvulsant activity of novel N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides. They reported significant protection against seizures in various models, indicating potential for anticonvulsant applications (Tripathi & Kumar, 2013).
Crystal and Molecular Structure Analysis
Anderson et al. (2016) conducted a study on the crystal and molecular structures of new thiosemicarbazones, including density functional theory calculations. This research is crucial for understanding the chemical properties and potential applications of these compounds (Anderson et al., 2016).
Antimicrobial and Antitubercular Activity
Vyas et al. (2009) synthesized cyclohexenone and indazole derivatives, testing their antimicrobial and antitubercular effects. These compounds showed promising activity, suggesting their potential in treating microbial infections and tuberculosis (Vyas et al., 2009).
Antioxidant Activities
Ateş et al. (2018) synthesized bis(thiosemicarbazone) derivatives and evaluated their antioxidant activities, indicating the potential of these compounds in combating oxidative stress (Ateş et al., 2018).
Corrosion Inhibition
Ebenso, Isabirye, and Eddy (2010) investigated thiosemicarbazides as corrosion inhibitors for mild steel, revealing their potential in industrial applications to prevent metal corrosion (Ebenso et al., 2010).
Breast Cancer Cell Line Targeting
Bhat et al. (2015) focused on synthesizing derivatives for targeting the HER-2 overexpressed breast cancer cell line SKBr-3, providing insights into potential cancer therapies (Bhat et al., 2015).
Antioxidant and Antibacterial Agents
Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones, evaluating them as antibacterial and antioxidant agents. Their findings suggest these compounds could serve as effective treatments against bacterial infections and oxidative damage (Karaküçük-Iyidoğan et al., 2014).
Fluorescent Probe for Iron Detection
Marenco et al. (2012) investigated the use of N-phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide as a fluorescent sensor for detecting Fe(III) in aqueous solutions, showing its potential as a diagnostic tool (Marenco et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[[2-(4-methoxyphenoxy)acetyl]amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-13-7-9-14(10-8-13)22-11-15(20)18-19-16(23)17-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMWOKKIMBONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2652578.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2652589.png)
![3-(3-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2652590.png)

![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)


![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)
